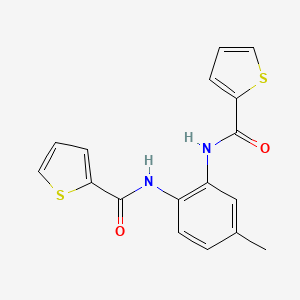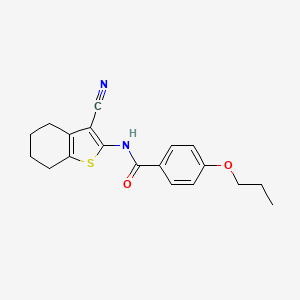![molecular formula C20H20N4O4 B10958417 2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10958417.png)
2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a dioxopentan structure, which is further substituted with two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid typically involves multi-step reactions. One common approach is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of an aldehyde . Another method involves the one-pot pseudo five-component reaction, which includes two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of an aldehyde .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts such as piperidine or nanomagnetite-Fe3O4 can be used to facilitate the reactions under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized under specific conditions.
Reduction: The carbonyl groups in the dioxopentan structure can be reduced to alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced alcohol derivatives of the dioxopentan structure.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid involves its interaction with specific molecular targets. The pyrazole rings can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The benzoic acid moiety can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Similar structure but with hydroxyl groups instead of the dioxopentan moiety.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Contains a pyrazole ring but with a boronic acid ester group.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A triazole derivative with a similar pyrazole structure.
Uniqueness
2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid is unique due to its combination of a benzoic acid moiety with a dioxopentan structure and two pyrazole rings. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[1,5-bis(2-methylpyrazol-3-yl)-1,5-dioxopentan-3-yl]benzoic acid |
InChI |
InChI=1S/C20H20N4O4/c1-23-16(7-9-21-23)18(25)11-13(12-19(26)17-8-10-22-24(17)2)14-5-3-4-6-15(14)20(27)28/h3-10,13H,11-12H2,1-2H3,(H,27,28) |
InChI Key |
QAOWGTFHFMXFFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(CC(=O)C2=CC=NN2C)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-2,3-dibromo-4-[2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]but-2-enoic acid](/img/structure/B10958334.png)

![N-(3-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10958341.png)

![10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10958343.png)
![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B10958350.png)
![9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10958355.png)
![11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958369.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10958374.png)

-yl)methanone](/img/structure/B10958390.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10958406.png)
![4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958408.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10958414.png)
